

JKE-1674: A Potent Inducer of Lipid Peroxidation via GPX4 Inhibition

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B15604900

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

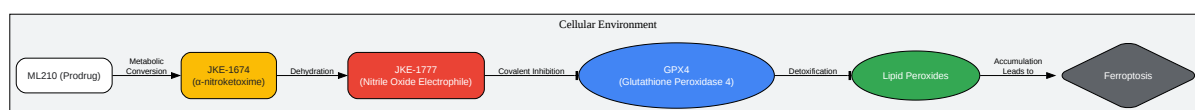
JKE-1674 has emerged as a critical molecule in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. As an active metabolite of the glutathione peroxidase 4 (GPX4) inhibitor ML210, **JKE-1674** itself is a potent inhibitor of GPX4. [1][2][3] Its mechanism of action culminates in the overwhelming accumulation of lipid peroxides, leading to cell death. This technical guide provides a comprehensive overview of **JKE-1674**'s effect on lipid peroxidation, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action: Inhibition of GPX4 and Induction of Ferroptosis

JKE-1674 is an analog of ML210 where the nitroisoxazole ring is replaced by an α -nitroketoxime.[3] Within the cellular environment, **JKE-1674** is metabolically activated, ultimately leading to the inhibition of GPX4. GPX4 is a crucial enzyme that detoxifies lipid peroxides, converting them into non-toxic lipid alcohols.[2][4] By inhibiting GPX4, **JKE-1674** disrupts this protective mechanism, causing a buildup of toxic lipid peroxides in cellular membranes.[2] This unchecked lipid peroxidation is a hallmark of ferroptosis.[2]

The cell-killing effects of **JKE-1674** can be completely rescued by ferroptosis inhibitors, such as ferrostatin-1 (fer-1), which underscores the central role of this specific cell death pathway in its mechanism of action.[3][4] Further investigations have revealed that **JKE-1674** undergoes intracellular conversion to a nitrile oxide electrophile, JKE-1777, which is the ultimate reactive species that covalently binds to GPX4.[2][5]

Signaling Pathway of JKE-1674-Induced Lipid Peroxidation



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Caption: Intracellular activation of **JKE-1674** and subsequent GPX4 inhibition.

Quantitative Data on JKE-1674's Effects

The potency of **JKE-1674** in inducing cell death is comparable to its parent compound, ML210. While direct quantitative tables of lipid peroxidation markers like malondialdehyde (MDA) are not readily available in the initial literature, cell viability assays in the presence and absence of ferroptosis inhibitors provide strong evidence of its lipid peroxidation-inducing effect.

Cell Line	Compound	Treatment	Outcome	Citation
LOX-IMVI	JKE-1674	10 μ M, 1 h	Thermal stabilization of GPX4	[4]
LOX-IMVI	JKE-1674	Varies	Cell killing equipotent to ML210	[3][4]
LOX-IMVI	JKE-1674 + fer-1	Varies	Complete rescue of cell killing	[3][4]

Experimental Protocols

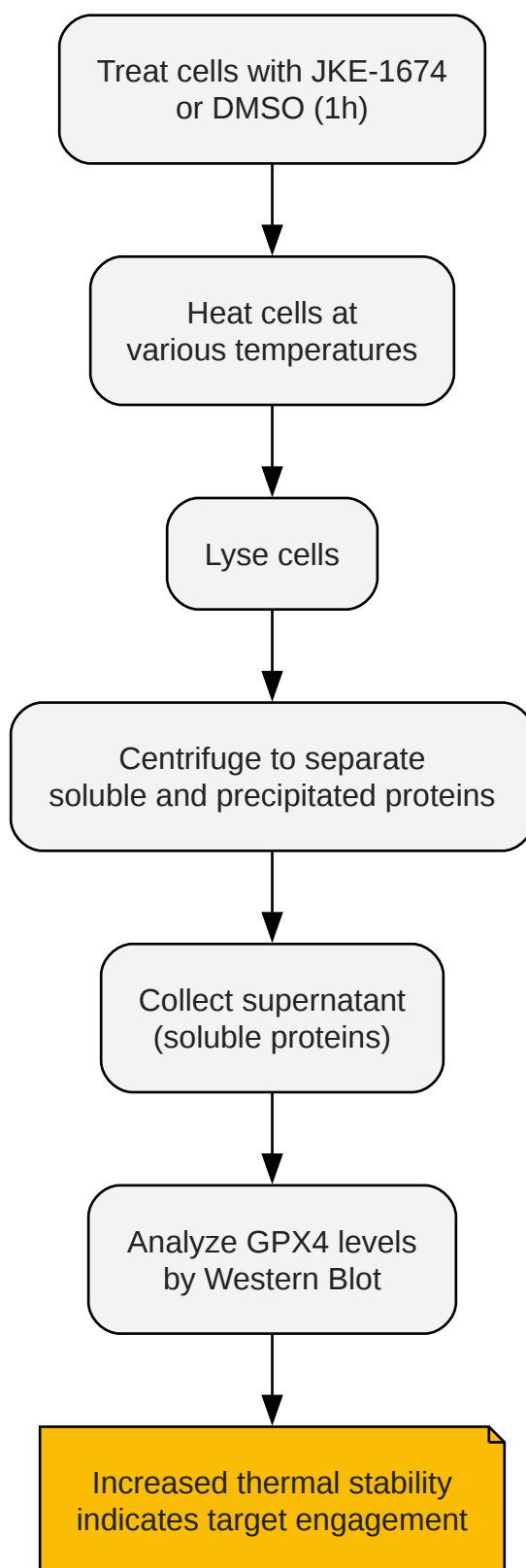
Cellular Thermal Shift Assay (CETSA)

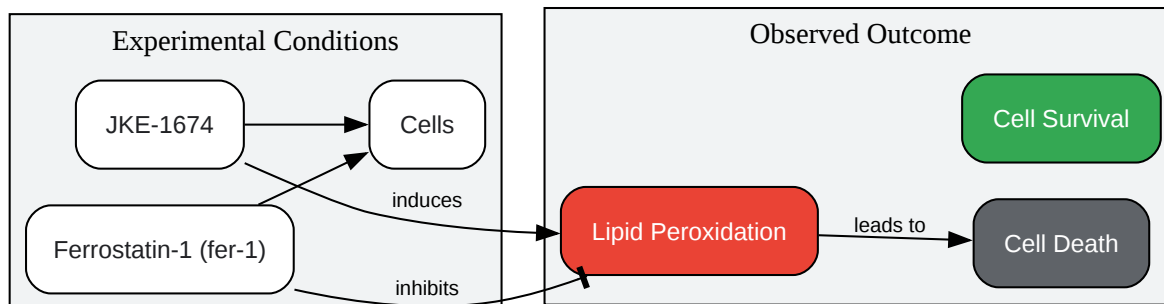
CETSA is utilized to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

- Cell Treatment: Treat intact LOX-IMVI cells with 10 μ M **JKE-1674** or DMSO (vehicle control) for 1 hour.
- Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.
- Lysis: Lyse the cells to release the proteins.
- Centrifugation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
- Western Blot Analysis: Analyze the supernatant for the presence of GPX4 using Western blotting. An increase in soluble GPX4 at higher temperatures in **JKE-1674**-treated cells compared to the control indicates target engagement.

Experimental Workflow for CETSA





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